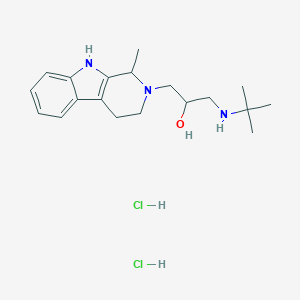
2H-Pyrido(3,4-b)indole-2-ethanol, 1,3,4,9-tetrahydro-alpha-(((1,1-dimethylethyl)amino)methyl-1-methyl-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyrido(3,4-b)indole-2-ethanol, 1,3,4,9-tetrahydro-alpha-(((1,1-dimethylethyl)amino)methyl-1-meth is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is of particular interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido(3,4-b)indole-2-ethanol, 1,3,4,9-tetrahydro-alpha-(((1,1-dimethylethyl)amino)methyl-1-meth typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring . Another approach involves the sequential coupling reaction initiated by C–H activation and aza-Michael addition, which forms the indole core through the formation of C–C and C–N bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyrido(3,4-b)indole-2-ethanol, 1,3,4,9-tetrahydro-alpha-(((1,1-dimethylethyl)amino)methyl-1-meth undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2H-Pyrido(3,4-b)indole-2-ethanol, 1,3,4,9-tetrahydro-alpha-(((1,1-dimethylethyl)amino)methyl-1-meth has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 2H-Pyrido(3,4-b)indole-2-ethanol, 1,3,4,9-tetrahydro-alpha-(((1,1-dimethylethyl)amino)methyl-1-meth involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. For example, indole derivatives have been shown to bind with high affinity to multiple receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A psychoactive compound with a similar indole structure.
Uniqueness
2H-Pyrido(3,4-b)indole-2-ethanol, 1,3,4,9-tetrahydro-alpha-(((1,1-dimethylethyl)amino)methyl-1-meth is unique due to its specific structural features and potential therapeutic applications. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a valuable compound for research and development in multiple fields.
Propiedades
Número CAS |
128857-34-1 |
|---|---|
Fórmula molecular |
C19H31Cl2N3O |
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
1-(tert-butylamino)-3-(1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C19H29N3O.2ClH/c1-13-18-16(15-7-5-6-8-17(15)21-18)9-10-22(13)12-14(23)11-20-19(2,3)4;;/h5-8,13-14,20-21,23H,9-12H2,1-4H3;2*1H |
Clave InChI |
JDMYRXBEXLAEES-UHFFFAOYSA-N |
SMILES |
CC1C2=C(CCN1CC(CNC(C)(C)C)O)C3=CC=CC=C3N2.Cl.Cl |
SMILES canónico |
CC1C2=C(CCN1CC(CNC(C)(C)C)O)C3=CC=CC=C3N2.Cl.Cl |
Sinónimos |
2H-Pyrido(3,4-b)indole-2-ethanol, 1,3,4,9-tetrahydro-alpha-(((1,1-dime thylethyl)amino)methyl-1-methyl-, dihydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















